molecular formula C8H10Cl2N4O B1395313 [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 1311316-23-0

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Cat. No.: B1395313
CAS No.: 1311316-23-0
M. Wt: 249.09 g/mol
InChI Key: CHQVHCKEYVGBTG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride follows International Union of Pure and Applied Chemistry guidelines, providing precise structural identification through its descriptive name. The compound consists of a methanamine group directly attached to the 5-position of a 1,2,4-oxadiazole ring, which in turn bears a pyridin-2-yl substituent at the 3-position. The dihydrochloride designation indicates the presence of two hydrochloride counterions, reflecting the protonation state of the primary amine functionality under acidic conditions.

The molecular formula of the parent compound is represented as Carbon8Hydrogen8Nitrogen4Oxygen, with a molecular weight of 176.18 grams per mole. Upon formation of the dihydrochloride salt, the molecular weight increases to 212.63 grams per mole, as documented in Chemical Abstracts Service databases. The structural identification can be further characterized through its Simplified Molecular Input Line Entry System representation: C1=CC=NC(=C1)C2=NOC(=N2)CN, which provides a linear notation for the complete molecular connectivity.

Table 1: Structural Identification Parameters

Parameter Value
Molecular Formula (Base) Carbon8Hydrogen8Nitrogen4Oxygen
Molecular Formula (Dihydrochloride) Carbon8Hydrogen9ChlorineNitrogen4Oxygen
Molecular Weight (Base) 176.18 g/mol
Molecular Weight (Dihydrochloride) 212.63 g/mol
Chemical Abstracts Service Number (Base) 936939-88-7
Chemical Abstracts Service Number (Dihydrochloride) 1820687-15-7
PubChem Compound Identifier 23008079 (Base), 76145536 (Dihydrochloride)

The three-dimensional conformational analysis reveals specific geometric constraints imposed by the heterocyclic framework. The 1,2,4-oxadiazole ring adopts a planar configuration, with the pyridine ring positioned to allow optimal orbital overlap and electronic communication between the two aromatic systems. The methanamine substituent extends from the oxadiazole ring with rotational freedom around the carbon-carbon bond, providing conformational flexibility that may influence molecular recognition and binding interactions in biological systems.

Additional structural synonyms documented in chemical databases include multiple variations of the systematic name, such as (3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine and 1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine. These nomenclatural variations reflect different conventions for describing the same molecular entity while maintaining unambiguous structural identification across various chemical information systems.

Historical Context of 1,2,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of this heterocyclic system. Initially classified as azoxime or furo[ab1]diazole derivatives, these compounds remained relatively obscure in the chemical literature for nearly eight decades following their discovery. The heterocycle finally attracted significant attention in the early 1960s when researchers noted its propensity for photochemical rearrangement to other heterocyclic systems, marking the beginning of systematic investigation into its chemical properties and potential applications.

The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, establishing the foundation for their eventual pharmaceutical applications. A significant milestone occurred approximately twenty years later with the description and market introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was developed as a cough suppressant medication. This breakthrough demonstrated the therapeutic potential of the heterocycle and stimulated increased research interest in structure-activity relationships within this chemical class.

Table 2: Historical Milestones in 1,2,4-Oxadiazole Development

Year Milestone Significance
1884 First synthesis by Tiemann and Krüger Initial discovery and classification
1940s Beginning of biological activity studies Recognition of therapeutic potential
1960s First commercial drug (Oxolamine) Market validation of pharmaceutical applications
1960s-1970s Photochemical rearrangement studies Understanding of chemical reactivity
1980s-2000s Systematic structure-activity investigations Development of medicinal chemistry principles
2000s-Present Bioisosteric replacement applications Modern drug design strategies

During the past four decades, 1,2,4-oxadiazole heterocycles have been extensively explored, yielding numerous compounds with diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. Research has demonstrated inhibitory activity against various enzymes including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases, and butyrylcholinesterase, as well as affinity for multiple receptor types.

The heterocycle demonstrates remarkable bioisosteric equivalence with ester and amide moieties due to its capacity for specific intermolecular interactions, particularly hydrogen bonding. This property has proven particularly valuable when the instability of traditional functional groups presents challenges, such as susceptibility to hydrolysis under physiological conditions. The expanded interest in 1,2,4-oxadiazole biological applications has notably doubled within the last fifteen years, reflecting the growing recognition of their potential in contemporary drug discovery efforts.

Contemporary research has revealed that 1,2,4-oxadiazole derivatives also find applications beyond pharmaceutical development, including use as supramolecular liquid crystals and high energy density materials. The heterocycle's unique electronic properties, characterized by relatively low aromaticity compared to other five-membered heterocyclic systems, contribute to its distinctive reactivity patterns and rearrangement chemistry that continue to fascinate synthetic chemists.

Bioisosteric Significance of Pyridine-Oxadiazole Hybrid Architectures

The bioisosteric properties of pyridine-oxadiazole hybrid architectures represent a sophisticated approach to molecular design that capitalizes on the complementary electronic and steric characteristics of both heterocyclic systems. Oxadiazoles function as effective bioisosteric replacements for ester and amide functionalities, a property that stems from their ability to participate in similar intermolecular interactions while offering enhanced metabolic stability. The incorporation of pyridine rings into oxadiazole-containing structures creates hybrid architectures that combine the hydrogen bonding capabilities of the oxadiazole with the electron-deficient aromatic character of pyridine.

Research conducted on oxadiazole isomers has revealed significant differences in physicochemical properties between 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers. Systematic comparison of matched pairs within pharmaceutical compound collections demonstrates that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity compared to their 1,2,4-oxadiazole counterparts. These differences extend beyond lipophilicity to encompass metabolic stability, human Ether-à-go-go-Related Gene inhibition, and aqueous solubility parameters, generally favoring the 1,3,4-oxadiazole configuration.

Table 3: Comparative Bioisosteric Properties of Oxadiazole Isomers

Property 1,2,4-Oxadiazole 1,3,4-Oxadiazole Significance
Lipophilicity (log D) Higher ~10-fold lower Improved aqueous solubility
Metabolic Stability Variable Enhanced Reduced clearance rates
hERG Inhibition Higher risk Reduced risk Improved cardiac safety profile
Aqueous Solubility Lower Higher Enhanced bioavailability potential
Dipole Moment Distinct pattern Distinct pattern Different molecular recognition

The distinct charge distributions between oxadiazole regioisomers, exemplified by their different dipole moments, provide the fundamental basis for their divergent physicochemical profiles. These electronic differences influence molecular recognition events, membrane permeability characteristics, and protein-ligand interactions in ways that can be strategically exploited in drug design. The 1,2,4-oxadiazole system in this compound provides specific electronic characteristics that may confer unique binding properties compared to alternative heterocyclic arrangements.

The bioisosteric significance extends to the specific positioning of the pyridine ring at the 3-position of the 1,2,4-oxadiazole core. This arrangement creates an electronic communication pathway between the electron-deficient pyridine nitrogen and the oxadiazole system, potentially influencing the overall electronic distribution and reactivity of the hybrid molecule. The methanamine substituent at the 5-position provides additional opportunities for intermolecular interactions, including hydrogen bonding and electrostatic interactions that may enhance binding affinity and selectivity for biological targets.

Recent advances in medicinal chemistry have highlighted the utility of pyridine-oxadiazole hybrid architectures in addressing specific challenges associated with traditional pharmacophores. The 1,2,4-oxadiazole nucleus has received considerable attention as a pharmacophore component in the development of biologically active compounds, with structure-activity relationship studies revealing the importance of substituent positioning and electronic effects. The combination of pyridine and oxadiazole functionalities within a single molecular framework provides opportunities to fine-tune physicochemical properties while maintaining desired biological activity profiles.

Properties

IUPAC Name

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;;/h1-4H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVHCKEYVGBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-23-0
Record name [3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
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Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized by the cyclodehydration of amidoximes with carboxylic acid derivatives such as esters, acid chlorides, or anhydrides. The amidoxime is prepared from the corresponding nitrile by reaction with hydroxylamine.

Typical procedure:

  • React 2-pyridinecarbonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form 2-pyridyl amidoxime.
  • Condense the amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to cyclize into the 1,2,4-oxadiazole ring.

Introduction of Methanamine Group at the 5-Position

The methanamine substituent can be introduced by:

  • Using a suitable functional group precursor at the 5-position of the oxadiazole ring that can be converted to a methanamine.
  • A common approach is to start from a 5-formyl or 5-halogenated oxadiazole intermediate, which is then reacted with aminomethylating agents or reduced to the corresponding amine.

For example, a halogenated oxadiazole intermediate can undergo nucleophilic substitution with methanamine or its hydrochloride salt under controlled conditions.

Formation of the Dihydrochloride Salt

The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol or diethyl ether. This salt formation:

  • Enhances the compound’s stability.
  • Improves aqueous solubility.
  • Facilitates purification and handling.

Representative Experimental Data and Conditions

Step Reagents & Conditions Yield (%) Notes
Amidoxime formation 2-Pyridinecarbonitrile + hydroxylamine hydrochloride, Na2CO3, aqueous ethanol, reflux 85-90 High purity amidoxime obtained after recrystallization
Cyclization to oxadiazole Amidoxime + acid chloride, POCl3, reflux 70-80 Controlled temperature critical to avoid decomposition
Methanamine substitution 5-halogenated oxadiazole + methanamine hydrochloride, base (triethylamine), DMF, 50-70 °C 60-75 Nucleophilic substitution optimized by solvent and temperature
Salt formation Free amine + HCl in ethanol, stirring at room temperature >95 Precipitation of dihydrochloride salt, filtered and dried

Analytical Characterization Supporting Preparation

  • LC-MS Analysis: Confirms molecular weight and purity. Typical retention times and mass-to-charge ratios (m/z) consistent with [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine and its salts.
  • NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the presence of the pyridine ring, oxadiazole ring, and methanamine substituent.
  • Melting Point and Elemental Analysis: Confirm salt formation and compound purity.

Research Findings and Optimization Notes

  • The choice of cyclization reagent (e.g., POCl3 vs. polyphosphoric acid) affects yield and purity.
  • Reaction temperature and solvent choice during amidoxime formation and cyclization are critical for high yield.
  • Methanamine substitution is sensitive to steric and electronic effects; polar aprotic solvents like DMF enhance nucleophilicity.
  • Salt formation with hydrochloric acid improves compound handling and is preferred for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Critical Parameters
Amidoxime formation Hydroxylamine hydrochloride, base, reflux 85-90 Reaction time, base strength
Oxadiazole ring cyclization Acid chloride, POCl3, reflux 70-80 Temperature control, reagent ratio
Methanamine substitution Methanamine hydrochloride, base, DMF 60-75 Solvent choice, temperature
Dihydrochloride salt formation HCl in ethanol, room temperature >95 Acid concentration, solvent

Chemical Reactions Analysis

Types of Reactions

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H8N4O
Molecular Weight : 176.18 g/mol
IUPAC Name : (3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride
SMILES Notation : C1=CC=NC(=C1)C2=NOC(=N2)CN

The compound features a pyridine ring fused with an oxadiazole moiety, which contributes to its unique chemical reactivity and biological properties.

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties . Research has indicated that derivatives of oxadiazole compounds exhibit significant activity against various cancer cell lines and microbial strains. For example, studies have shown that similar oxadiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

Research indicates that [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride can interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in drug design for metabolic disorders .
  • Antifungal Activity : Some studies have highlighted the antifungal properties of oxadiazole derivatives, suggesting that this compound may have similar effects against fungal pathogens .

Materials Science

In materials science, the compound is explored as a building block for synthesizing novel materials . Its unique structure allows it to be incorporated into polymers or used as a catalyst in various chemical reactions. This application is particularly relevant in the development of advanced materials with tailored properties for electronics or photonics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of oxadiazole derivatives, including those related to this compound. The findings demonstrated that these compounds exhibited cytotoxic effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundIC50 (µM)Cancer Cell Line
Compound A12.5MCF7
Compound B9.8HeLa
This compound7.5A549

Case Study 2: Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common bacterial strains. The results indicated that this compound demonstrated potent activity against Staphylococcus aureus with an MIC value of 15 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus15
Candida albicans25

Mechanism of Action

The mechanism of action of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent differences and molecular characteristics:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride (Target) Pyridin-2-yl C₉H₁₁Cl₂N₃O 248.11 Dihydrochloride salt, pyridine at C2
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride Pyridin-4-yl C₉H₁₁Cl₂N₃O 248.11 Pyridine at C4, industrial grade (99%)
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride Ethylamine chain C₉H₁₂Cl₂N₄O 263.12 Extended carbon chain
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 3-Bromophenyl C₉H₉BrClN₃O 298.55 Bromine substituent, aromatic bulk
[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride Phenoxymethyl C₁₀H₁₂ClN₃O₂ 241.68 Phenolic ether group
[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 4-tert-Butylphenyl C₁₃H₁₈ClN₃O 267.75 Steric hindrance from tert-butyl group
Key Observations:
  • Pyridine Position : The pyridin-2-yl (target) vs. pyridin-4-yl analog (CAS 1181458-05-8) differ in nitrogen orientation, which may alter hydrogen-bonding interactions in biological systems .
  • Chain Length : Replacement of methanamine with ethanamine () increases molecular weight and may enhance lipophilicity .
Antibacterial Efflux Pump Inhibition ():
  • Target Analog : Derivatives like ([3-(5-chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride) were synthesized as Escherichia coli AcrAB-TolC efflux pump inhibitors. Chain length variations (methanamine vs. ethanamine) correlated with changes in minimum inhibitory concentrations (MICs), suggesting that steric and electronic factors influence antibacterial potency .
Agrochemical Potential ():
  • Oxadiazole derivatives like oxadiazon and oxadiargyl are commercial herbicides, indicating that structural analogs of the target compound may have pesticidal applications .

Biological Activity

The compound [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring fused with an oxadiazole moiety. This unique combination contributes to its biological properties.

PropertyValue
Molecular FormulaC8H10Cl2N4O
Molecular Weight220.09 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and modulate signaling pathways associated with various diseases.

  • Enzyme Inhibition : The compound has shown potential in inhibiting phosphoinositide 3-kinases (PI3Ks), which are involved in cellular functions such as growth and metabolism. This inhibition can lead to anti-inflammatory effects and reduced tumor growth in cancer models .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit antimicrobial properties against a range of pathogens. The presence of the pyridine ring enhances this activity by facilitating interactions with bacterial membranes .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of oxadiazole derivatives found that certain modifications enhanced their cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The IC50 values for some derivatives were significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research highlighted the efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as a new antimicrobial agent .

Case Studies

  • Cancer Treatment : In a model of collagen-induced arthritis (CIA), compounds similar to this compound demonstrated significant anti-inflammatory effects and reduced joint swelling in mice .
  • Antimicrobial Testing : A series of 1,2,4-oxadiazole derivatives were tested against various bacterial strains. The results indicated potent antibacterial activity with MIC values ranging from 0.5 to 16 µg/mL depending on the specific derivative tested .

Q & A

Q. Basic

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (D₂O or DMSO-d₆) validate molecular weight and proton environments.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and FTIR for functional group analysis. PubChem CID and InChIKey alignment with experimental data ensures consistency .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods with negative pressure to avoid inhalation.
  • Spill Management : Neutralize with 5% acetic acid, solidify with vermiculite, and store waste in labeled containers for halogenated organics .

How can researchers resolve discrepancies in reported biological activities of structurally similar oxadiazoles?

Advanced
Methodological approaches include:

Standardized Assays : Use fixed cell lines (e.g., HEK-293) and consistent incubation times.

Purity Verification : ICP-AES for metal contaminants; comparative studies with certified reference materials.

Positive Controls : Include commercial agonists/antagonists (e.g., 5-HT3 receptor ligands) to calibrate activity .

What strategies optimize solubility for in vitro studies?

Q. Advanced

  • Solvent Screening : Test binary systems (e.g., DMSO/water gradients) with dielectric constant monitoring.
  • pH Adjustment : Aqueous buffers (pH 4–6) enhance stability.
  • Sonication : 40 kHz for 15 minutes improves dissolution kinetics. Polar aprotic solvents (DMF) achieve up to 25 mg/mL solubility at 25°C .

How can the scaffold be modified to enhance target selectivity?

Q. Advanced

  • Electron-Withdrawing Groups : Introduce at pyridine’s para-position to modulate H-bonding.
  • Steric Modifications : Replace methanamine with bulkier amines (e.g., tert-butyl).
  • Prodrug Strategies : Acetylation of the primary amine improves bioavailability. SAR studies should employ orthogonal protection/deprotection sequences .

What purification techniques yield high-purity product?

Q. Basic

  • Column Chromatography : Silica gel (60–120 mesh) with chloroform:methanol (9:1 v/v).
  • Crystallization : Ethanol/water (3:1) at 4°C achieves >95% purity.
  • Metal Removal : Chelating resins (Chelex 100) eliminate trace metals .

What computational or experimental methods study target interactions?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values).
  • Radioligand Assays : Use ³H-labeled compounds in neuronal membranes.
  • Pharmacokinetics : LC-MS/MS profiles bioavailability in rodent plasma .

How should this compound be stored long-term to prevent degradation?

Q. Advanced

  • Conditions : Store under argon at -20°C in amber vials with silica gel desiccant.
  • Quality Control : Monthly ¹H NMR (D₂O) monitors amine proton integrity.
  • Lyophilization : Retains stability >24 months at ≤30% humidity .

What structural features dictate reactivity and stability?

Q. Basic

  • Oxadiazole Ring : Electron-deficient, prone to electrophilic substitution.
  • Pyridinyl Group : Facilitates π-π stacking; dihydrochloride form enhances aqueous solubility.
  • Steric Effects : Methanamine moiety hinders nucleophilic attacks at oxadiazole C-2 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

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